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Di-(2-ethylhexyl) phosphoric acid (D2EHPA) is a widely utilized organophosphorus extractant in
the field of hydrometallurgy, particularly for the separation of rare earth elements. Its application
extends to the challenging task of separating trivalent lanthanides from trivalent actinides, a
critical step in the partitioning and transmutation strategies for managing nuclear waste. This
guide provides an objective comparison of D2EHPA's selectivity for these two series of f-block
elements, supported by experimental data, detailed protocols, and process visualizations.

Data Presentation: Quantitative Comparison of
Extraction Behavior

The selectivity of an extractant is quantified by the separation factor (SF), which is the ratio of
the distribution coefficients (D) of two different metal ions. A higher separation factor indicates a
more effective separation. The distribution coefficient represents the ratio of the concentration
of the metal ion in the organic phase to its concentration in the aqueous phase at equilibrium.

The extraction of trivalent lanthanides (Ln3+) and actinides (An3*) by D2EHPA can be
represented by the following equilibrium reaction:

M3+(aq) + 3(H(D2EHPA))2(org) = M(H(D2EHPA)2)s(org) + 3H*(aq)

where M represents the metal ion. The equilibrium constant for this reaction is the extraction
constant (Kex).
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A systematic study by Takayama et al. (2011) determined the extraction constants for a range

of trivalent lanthanides and actinides under identical conditions, providing a direct comparison

of D2EHPA's intrinsic selectivity.[1][2] The logarithmic values of these extraction constants (log

Kex) are presented in the table below. A higher log Kex value indicates a greater affinity of the

metal ion for the D2EHPA extractant.

lonic

lonic

Element . log Kex Element . log Kex
Radius (A) Radius (A)

Lanthanides Actinides

La 1.032 -6.98 Ac 1.12 -8.5

Ce 1.01 -6.32 Am 1.00 -5.18

Pr 0.99 -5.92 Cm 0.97 -5.02

Nd 0.983 -5.68 Bk 0.96 -

Sm 0.958 -5.11 Cf 0.95 -4.68

Eu 0.947 -5.00 Es 0.928 -

Gd 0.938 -4.95 Fm 0.902 -5.32

Tb 0.923 -4.58

Dy 0.912 -4.32

Ho 0.901 -4.21

Er 0.89 -3.98

Tm 0.88 -3.78

Yb 0.868 -3.52

Lu 0.861 -3.38

Analysis of the Data:

o General Trend: For both lanthanides and actinides, the extraction constant generally

increases with decreasing ionic radius (lanthanide and actinide contraction). This indicates
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that D2EHPA preferentially extracts the heavier elements within each series.

o Lanthanide vs. Actinide Selectivity: The extraction constants for trivalent americium (Am),
curium (Cm), and californium (Cf) are very similar to those of their lanthanide counterparts
with comparable ionic radii.[2] For instance, the log Kex for Am (ionic radius ~1.00 A) is
-5.18, which is close to that of Sm (ionic radius 0.958 A) at -5.11. This inherent lack of
significant selectivity between most trivalent lanthanides and actinides makes their direct
separation using only D2EHPA challenging.

o The Anomaly of Fermium: A notable exception is fermium (Fm), which exhibits a significantly
lower extraction constant (-5.32) than lanthanides with similar ionic radii, such as holmium
(Ho, -4.21) and dysprosium (Dy, -4.32).[1] This suggests a potential for separating fermium
from these heavier lanthanides.

Experimental Protocols
The following is a general methodology for a solvent extraction experiment to determine the
distribution coefficient of a metal ion with D2EHPA.

1. Reagent Preparation:

e Aqueous Phase: Prepare a stock solution of the metal salt (e.g., nitrate or chloride) of the
lanthanide or actinide of interest in a suitable acidic medium (e.g., nitric acid or hydrochloric
acid) of a known concentration. The initial pH of the aqueous phase should be carefully
adjusted.

e Organic Phase: Prepare a solution of D2EHPA of a specific concentration in an inert organic
diluent such as kerosene, n-dodecane, or toluene.

2. Extraction Procedure:

 In a separatory funnel or a suitable vial, mix equal volumes of the prepared aqueous and
organic phases.

o Agitate the mixture for a sufficient time to ensure that equilibrium is reached. The required
time should be determined from preliminary kinetic studies.
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» Allow the two phases to separate completely. Centrifugation can be used to accelerate
phase disengagement.

3. Sample Analysis:
o Carefully separate the aqueous and organic phases.

o Determine the concentration of the metal ion in both phases using an appropriate analytical
technique, such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for
lanthanides or radiometric techniques (e.g., alpha or gamma spectroscopy) for actinides.

4. Calculation of Distribution Coefficient and Separation Factor:

e The distribution coefficient (D) is calculated as: D = [M]org / [M]aq where [M]org and [M]aq
are the concentrations of the metal ion in the organic and aqueous phases, respectively.

e The separation factor (SF) between two metal ions, M1 and M2, is calculated as: SF(M1/M2)
= D(M1) / D(M2)

Visualizations
Solvent Extraction Workflow

The following diagram illustrates the typical workflow for a solvent extraction experiment.
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A typical workflow for a solvent extraction experiment.
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The TALSPEAK Process: Enhancing Selectivity

Due to the low intrinsic selectivity of D2EHPA for lanthanides over actinides, processes like
TALSPEAK (Trivalent Actinide — Lanthanide Separation by Phosphorus-reagent Extraction from
Aqueous Komplexes) have been developed. This process utilizes an aqueous phase
containing a complexing agent, typically diethylenetriaminepentaacetic acid (DTPA), and a
carboxylic acid buffer like lactic acid.

The diagram below illustrates the logical relationship of the components in the TALSPEAK
process.

Separated Phases

Organic Phase:
Lanthanide-D2EHPA Complex
(Ln-(D2EHPA))

(Aqueous c 1t) L (Lnet)
and Actinides (An3*) Actinides Retained

Aqueous Phase:
Actinide-DTPA Complex
(An-DTPA)

Click to download full resolution via product page

Logical relationship of components in the TALSPEAK process.

In the TALSPEAK process, DTPA selectively forms stable, water-soluble complexes with the
trivalent actinides. This "holds back" the actinides in the aqueous phase, preventing their
extraction by D2EHPA. The lanthanides, which form weaker complexes with DTPA, are
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preferentially extracted into the organic phase by D2EHPA. This strategy significantly enhances
the separation factor between lanthanides and actinides.

Conclusion

While D2EHPA is an effective extractant for both lanthanides and actinides, its intrinsic
selectivity for separating these two groups is generally low due to their similar ionic radii and
chemical properties. A direct comparison of extraction constants reveals that only in specific
cases, such as for fermium, does D2EHPA show a notable preference. For most practical
applications requiring group separation of trivalent lanthanides and actinides, the use of
D2EHPA in conjunction with an aqueous-phase complexing agent, as exemplified by the
TALSPEAK process, is a more effective strategy. This approach leverages the subtle
differences in complexation chemistry between the two series to achieve high separation
factors. Researchers and professionals involved in the separation of f-block elements should
consider these factors when designing and optimizing their separation schemes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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